molecular formula C12H11NO B6353978 3-Hydroxy-2-(4-methylphenyl)pyridine, 95% CAS No. 36739-30-7

3-Hydroxy-2-(4-methylphenyl)pyridine, 95%

Cat. No. B6353978
CAS RN: 36739-30-7
M. Wt: 185.22 g/mol
InChI Key: MFAQZCMCEFTNIJ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(4-methylphenyl)pyridine is a chemical compound with the molecular formula C12H12NO . It has an average mass of 186.229 Da and a monoisotopic mass of 186.091339 Da .


Synthesis Analysis

While specific synthesis methods for 3-Hydroxy-2-(4-methylphenyl)pyridine were not found in the search results, pyrrolidine ring, a similar nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2-(4-methylphenyl)pyridine consists of a pyridine ring attached to a 4-methylphenyl group at the 2-position and a hydroxy group at the 3-position .


Physical And Chemical Properties Analysis

3-Hydroxy-2-(4-methylphenyl)pyridine has a boiling point of 383.3±27.0 °C at 760 mmHg and a flash point of 185.6±23.7 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its ACD/LogP value is 2.70 .

Scientific Research Applications

Coordination Chemistry and Metal Complexes

3-Hydroxy-2-(4-methylphenyl)pyridine (abbreviated as 3-HOMePy) serves as a ligand in coordination chemistry. Researchers have synthesized and characterized various metal complexes containing 3-HOMePy. For instance, trans-planaramineplatinum(II) complexes with the general formula trans-PtL(NH₃)Cl₂ (where L = 2-hydroxypyridine, 3-hydroxypyridine, imidazole, or imidazo[1,2-alpha]pyridine) have been studied . These complexes exhibit interesting properties and potential applications in catalysis and materials science.

Future Directions

Pyridine derivatives, such as 3-Hydroxy-2-(4-methylphenyl)pyridine, have shown therapeutic interest and have been approved for use as therapeutics . They are of great interest due to their unique heteroaromatic functional role in organic chemistry, easy conversion into different functional derivatives, profound effect on pharmacological activity, and application as pharmacophores in medicinal chemistry . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

2-(4-methylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9-4-6-10(7-5-9)12-11(14)3-2-8-13-12/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAQZCMCEFTNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354357
Record name 2-(4-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)pyridin-3-ol

CAS RN

36739-30-7
Record name 2-(4-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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